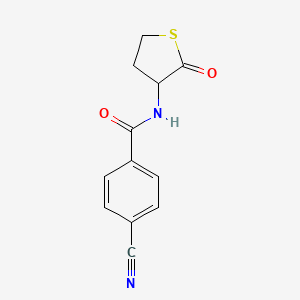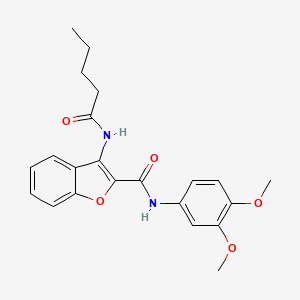
N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound that falls within the category of sulfonamides, which are known for their diverse applications in medicinal chemistry and as synthetic intermediates in organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of sulfonamide compounds can be complex and often requires multiple steps. The first paper discusses a rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides, which are generated from 2-hydroxybenzyl alcohols, to produce substituted benzopyrans . Although this method does not directly apply to the synthesis of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, it does highlight the utility of rhodium catalysis in the construction of polyheteroaromatics, which could potentially be adapted for the synthesis of related sulfonamide structures.
Molecular Structure Analysis
The second paper provides a detailed structural and spectroscopic analysis of a sulfonamide compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, using various techniques including FTIR, FT-Raman NMR, and single crystal X-ray diffraction . The study also employs density functional theory (DFT) calculations to predict the geometry and vibrational frequencies of the molecule, which are in good agreement with the experimental data. This approach could be applied to N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can vary significantly depending on their structure. The papers provided do not discuss the chemical reactions of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide specifically. However, the methodology described in the first paper for the synthesis of benzopyrans could suggest potential reactivity patterns, such as nucleophilic attacks and electrocyclization processes that might be relevant to the compound .
Physical and Chemical Properties Analysis
The second paper's analysis of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide includes the study of its physical properties, such as thermal stability, which was assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The chemical properties, including the electronic structure, were examined through calculations of the HOMO and LUMO energies, indicating charge transfer within the molecule. The first hyperpolarizability was also calculated, suggesting potential nonlinear optical (NLO) properties. Similar studies could be conducted on N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide to determine its physical and chemical properties.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide and its derivatives demonstrate significant antimicrobial activity. A study on 1,3-benzoxazole-5-sulfonamide derivatives, synthesized using Fe(III)-montmorillonite as a catalyst, showed considerable antimicrobial potential against various bacterial and fungal strains, comparable to standard drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).
Enzyme Inhibition Properties
These compounds have been evaluated for their enzyme inhibition properties. For instance, certain derivatives have shown promising activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating potential use in related medical conditions (A. Fatima et al., 2013).
Light Harvesting and Optical Properties
Some derivatives of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide exhibit potential light harvesting properties. Quantum mechanical studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds, for example, have shown promise in the development of novel Topoisomerase II inhibitor molecules and potential applications in the design of new Dye-Sensitized Solar Cells (DSSCs) (Y. Sheena Mary et al., 2019).
Anticancer Activities
Additionally, certain benzoxazole sulfonamide derivatives have been researched for their anticancer activities. For instance, some derivatives have been synthesized and evaluated for their antitumor properties, showing potential as cell cycle inhibitors and agents disrupting tubulin polymerization (T. Owa et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds have been found to target egfr and vegfr-2, which are associated with the progression of certain types of cancer .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit egfr and vegfr-2, potentially disrupting the signaling pathways that contribute to cancer progression .
Biochemical Pathways
Related compounds have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
Similar compounds have been found to meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good bioavailability.
Result of Action
Related compounds have been found to have antimicrobial and cytostatic activity .
Action Environment
It’s worth noting that the chemical reactivity and lipophilicity of similar compounds have been found to influence their antibacterial activity .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-19-10-4-2-9(3-5-10)16-22(17,18)11-6-7-13-12(8-11)15-14(21)20-13/h2-8,16H,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYIQJJIOIBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)



![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)

![Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3005328.png)
![N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3005329.png)